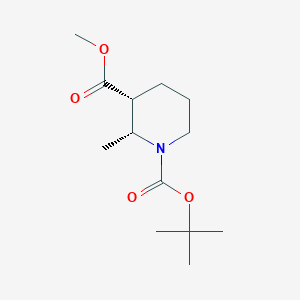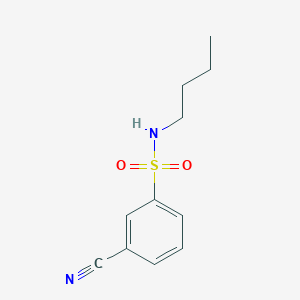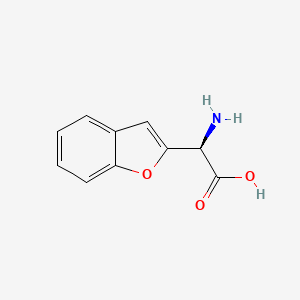![molecular formula C12H8ClN5O B13088509 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13088509.png)
3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrido[2,3-D]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloropyridine-3-carboxylic acid with guanidine to form the pyrido[2,3-D]pyrimidine core. This intermediate is then subjected to amination reactions to introduce the amino group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrido[2,3-D]pyrimidines .
Applications De Recherche Scientifique
3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and antitumor activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. It also modulates receptor activity, affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Act as CDK2 inhibitors with potent anticancer properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Serve as fibroblast growth factor receptor inhibitors.
Uniqueness
3-Amino-2-(5-chloropyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Propriétés
Formule moléculaire |
C12H8ClN5O |
|---|---|
Poids moléculaire |
273.68 g/mol |
Nom IUPAC |
3-amino-2-(5-chloropyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8ClN5O/c13-8-4-7(5-15-6-8)11-17-10-9(2-1-3-16-10)12(19)18(11)14/h1-6H,14H2 |
Clé InChI |
YNYXFTQWLYMIOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(N(C2=O)N)C3=CC(=CN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13088433.png)


![[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13088443.png)

![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)



![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)


![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
